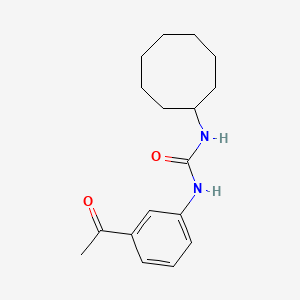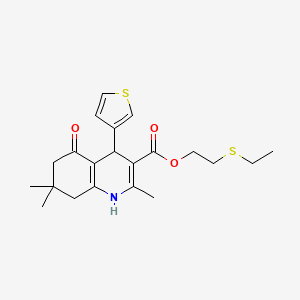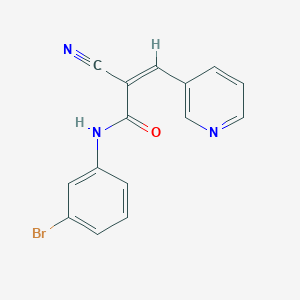![molecular formula C13H14Cl3NO3 B5064772 Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate](/img/structure/B5064772.png)
Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the butyl group is attached to the benzoate moiety, and the amino group is substituted with a trichloroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the trichloroacetyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the esterification can be catalyzed by sulfuric acid or other strong acids, and the trichloroacetylation can be facilitated by reagents like trichloroacetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-aminobenzoic acid and butanol.
Reduction: The trichloroacetyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include 4-aminobenzoic acid, various substituted benzoates, and reduced derivatives of the trichloroacetyl group.
科学的研究の応用
Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential as a prodrug or a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can be advantageous
作用機序
The mechanism of action of Butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Butyl 4-aminobenzoate: Lacks the trichloroacetyl group, making it less reactive in certain chemical reactions.
Butyl 4-nitrobenzoate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Butyl 4-(dimethylamino)benzoate: Features a dimethylamino group, which alters its chemical and biological properties.
Uniqueness
This compound’s ability to undergo specific chemical transformations and its potential biological activities set it apart from other similar compounds .
特性
IUPAC Name |
butyl 4-[(2,2,2-trichloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3NO3/c1-2-3-8-20-11(18)9-4-6-10(7-5-9)17-12(19)13(14,15)16/h4-7H,2-3,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQJJGGLPAWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxybenzyl)-1-methyl-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5064693.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5064700.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5064710.png)


![N-[4-(benzyloxy)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5064725.png)
![7-fluoro-3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5064740.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5064748.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonic acid](/img/structure/B5064749.png)


![2-[1-(4-hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidin-1-ium-1-yl]acetamide;iodide](/img/structure/B5064782.png)
![N-[(5E)-5-[(4-NITROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B5064805.png)

